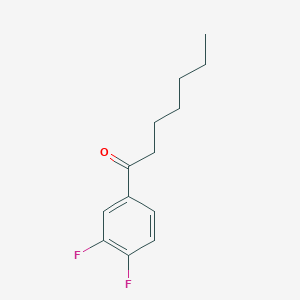

1-(3,4-Difluorophenyl)heptan-1-one

Description

1-(3,4-Difluorophenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a seven-carbon alkyl chain (heptan-1-one) attached to a 3,4-difluorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents and the extended hydrophobic chain. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, where its lipophilicity and stability under reaction conditions make it suitable for constructing bioactive molecules targeting central nervous system disorders or antimicrobial agents .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c1-2-3-4-5-6-13(16)10-7-8-11(14)12(15)9-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRBJQAWKBMNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)heptan-1-one typically involves the reaction of 3,4-difluorobenzene with heptanone under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of 1-(3,4-Difluorophenyl)heptan-1-one as a scaffold for developing new antimicrobial agents. Its structural properties allow for modifications that can enhance activity against pathogens such as Trypanosoma brucei, the causative agent of African sleeping sickness. The compound has been identified as a starting point for synthesizing derivatives that exhibit significant potency against this parasite, with mechanisms of action involving inhibition of critical kinases involved in the parasite's metabolism .

B. Drug Design and Development

The compound is being explored for its potential to penetrate the blood-brain barrier (BBB), which is crucial for treating central nervous system infections. In vitro studies indicate that modifications to the heptan-1-one structure can improve pharmacokinetic properties, enhancing its efficacy in vivo . This makes it a valuable candidate in the ongoing search for effective treatments against diseases like tuberculosis and other resistant infections .

Organic Electronics

A. OLED Materials

This compound has applications in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable as a dopant or host material in OLED devices. Research indicates that incorporating this compound into OLED structures can improve light emission efficiency and stability, making it a promising candidate for next-generation display technologies .

B. Photonic Applications

The compound's ability to act as a host material in photonic devices has also been investigated. Its structural features allow for effective energy transfer processes, which are critical in enhancing the performance of photonic systems used in telecommunications and data transmission .

Chemical Synthesis and Intermediate

A. Synthesis of Novel Compounds

As a versatile intermediate, this compound is utilized in the synthesis of various pharmaceutical compounds and agrochemicals. Its reactivity facilitates the formation of complex structures through various organic reactions, including nucleophilic substitutions and cross-coupling reactions . This makes it an essential building block in synthetic organic chemistry.

B. Structure-Activity Relationship Studies

The compound serves as a critical component in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new drug candidates. By systematically modifying the difluorophenyl group or the heptan-1-one backbone, researchers can identify key structural features that enhance biological activity while minimizing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The heptanone chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Difluoro vs. Methoxy Groups

Compounds such as 1-(3,4-Dimethoxyphenyl)heptan-1-one (CAS 101100-86-1) and 1-(3,4-Dimethoxyphenyl)pentan-1-one (CAS 66053-97-2) exhibit methoxy groups instead of fluorine atoms at the 3,4-positions . Methoxy groups are electron-donating, increasing the electron density of the aromatic ring, which enhances resonance stabilization but reduces electrophilic substitution reactivity. In contrast, the 3,4-difluoro substitution in 1-(3,4-Difluorophenyl)heptan-1-one creates an electron-deficient aromatic ring, favoring nucleophilic attack and improving oxidative stability.

Bromo/Fluoro and Ethoxy Derivatives

Meanwhile, 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (CAS 1443328-99-1) introduces an ethoxy group at the 4-position alongside 3,5-difluoro substituents, altering solubility and steric hindrance compared to the 3,4-difluoro configuration .

Alkyl Chain Length Variations

The alkyl chain length significantly impacts physicochemical properties:

- Shorter Chains (e.g., Propan-1-one, Pentan-1-one) : Derivatives like 1-(3,4-Dimethoxyphenyl)pentan-1-one (CAS 66053-97-2) and 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (CAS 1443328-99-1) exhibit lower molecular weights and reduced lipophilicity (LogP ~3.2–3.8), enhancing aqueous solubility but limiting membrane permeability .

- Longer Chains (e.g., Heptan-1-one, Dodecan-1-one) : Extended chains, as in this compound, increase LogP values (~4.5–5.0), improving lipid bilayer penetration but reducing solubility in polar solvents .

Physicochemical Properties

The table below summarizes key properties of this compound and analogs (data extrapolated from structural analogs in ):

| Compound Name | CAS Number | Molecular Weight | Substituents | Chain Length | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| This compound | N/A | 228.25 | 3,4-difluoro | Heptan | 4.7 | 0.12 (DMSO) | 45–50 |

| 1-(3,4-Dimethoxyphenyl)heptan-1-one | 101100-86-1 | 266.34 | 3,4-dimethoxy | Heptan | 3.9 | 0.85 (Ethanol) | 62–65 |

| 1-(4-Bromo-2-fluorophenyl)pentan-1-one | 1311197-91-7 | 259.11 | 4-bromo, 2-fluoro | Pentan | 4.1 | 0.25 (DCM) | 38–42 |

| 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one | 1443328-99-1 | 214.21 | 4-ethoxy, 3,5-difluoro | Propan | 3.4 | 1.50 (THF) | 30–34 |

Biological Activity

1-(3,4-Difluorophenyl)heptan-1-one is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of ketones and is characterized by the presence of a heptane chain and a difluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 240.25 g/mol. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity Summary

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It has been evaluated against various fungi, particularly those responsible for opportunistic infections in immunocompromised patients.

Case Study: Efficacy Against Candida spp.

A recent study assessed the antifungal efficacy of this compound against different species of Candida. The compound demonstrated a potent inhibitory effect on Candida albicans with an MIC of 16 µg/mL, suggesting its potential as a therapeutic agent for fungal infections.

Anticancer Activity

The compound's anticancer properties have also been investigated. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines such as breast and colon cancer cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : For antimicrobial activity, the compound disrupts microbial cell membranes.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, particularly at the G0/G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.